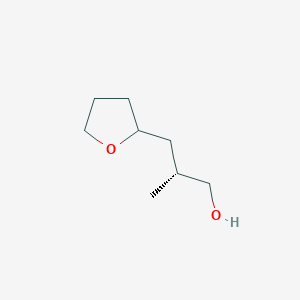

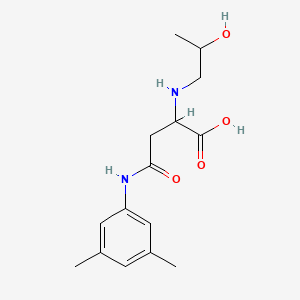

4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid, also known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes. DPP-4 inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4, which breaks down the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose control.

Aplicaciones Científicas De Investigación

Spectroscopic and Structural Analysis

4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a compound with structural similarities to the requested chemical, has been synthesized and analyzed through IR, NMR, and X-ray diffraction studies. These analyses provided detailed insights into its molecular structure, including vibrational wavenumbers and geometrical parameters, revealing the stability of the molecule and charge transfer within it. The FT-IR spectrum indicated hyper-conjugative interactions and charge delocalization, analyzed using NBO analysis. The HOMO and LUMO analysis was utilized to understand the charge transfer within the molecule. This comprehensive study facilitates understanding the molecular structure and stability arising from hyper-conjugative interactions and charge delocalization, crucial for designing molecules with desired chemical properties (Rahul Raju et al., 2015).

Biological Activities and Molecular Docking

The compound's derivatives have shown potential biological activities, as indicated by molecular docking studies. These studies reveal the compound's role in bonding and suggest inhibitory activity against specific growth factors, highlighting their pharmacological importance. This demonstrates the compound's potential in contributing to novel therapeutic agents (K. Vanasundari et al., 2018).

Non-Covalent Bonded Supramolecular Architectures

Research focusing on non-covalent interactions involving organic bases and acids has led to a deeper understanding of the binding mechanisms. Studies on multicomponent organic acid-base adducts with 4-dimethylaminopyridine and various organic acids have showcased the role of weak interactions in forming supramolecular architectures. These findings are crucial for designing new materials and understanding molecular recognition processes (Huan Zhang et al., 2015).

Proton-Transfer Complexes and Their Applications

The proton-transfer complexes formed by 4-aminoantipyrine with various acids have been synthesized and characterized, showing significant biological activities. These complexes exhibit unique structural properties and thermal stability, indicating their potential use in environmental and health-related applications. Such studies underscore the compound's versatility and its role in forming proton-transfer complexes with potential environmental and pharmaceutical applications (A. Adam, 2013).

Propiedades

IUPAC Name |

4-(3,5-dimethylanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-9-4-10(2)6-12(5-9)17-14(19)7-13(15(20)21)16-8-11(3)18/h4-6,11,13,16,18H,7-8H2,1-3H3,(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGICCVHTBOWJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCC(C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[6-methoxy-2-(4-oxochromene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2441206.png)

![1-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2441212.png)

![6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride](/img/structure/B2441214.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-4,4-dimethylpentyl)urea](/img/structure/B2441217.png)

![methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate](/img/structure/B2441218.png)